molecular formula C14H14N4O B5695958 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No. B5695958
M. Wt: 254.29 g/mol
InChI Key: DEIOTOFWGRAQCW-UHFFFAOYSA-N
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Description

“N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been researched for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide: is a valuable precursor in the synthesis of pyrazolopyridine derivatives. These derivatives are synthesized through various methods, including Friedländer condensation, and are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each synthetic strategy are considered, providing a comprehensive understanding of the compound’s utility in chemical synthesis.

Development of Fluorescent Sensors

This compound has been utilized in the development of potential fluorescent sensors due to its photophysical properties. Over a century of research has been dedicated to exploring the synthesis and properties of such compounds, with a focus on their application as fluorescent sensors . The structure can be modified with substituents that significantly influence its physical and photophysical properties.

Pharmaceutical Agent Research

Derivatives of pyrazolo[3,4-b]quinoline, including the compound , have been studied as pharmaceutical agents. They have shown promise as inhibitors of oncogenic Ras, which is significant in the context of cancer research . This highlights the compound’s potential in the development of new therapeutic agents.

Antimicrobial and Antitumor Properties

The compound has been associated with interesting pharmacological properties, including antitumor, trypanocidal, and DNA binding properties. Additionally, it has been identified as a potential antimicrobial agent . These properties make it a candidate for further research in the treatment of various diseases.

Inhibition of Fungal Strains

Carboxamide derivatives of 5-aminopyrazoles, which can be synthesized from N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide , have been evaluated against fungal strains. They have shown inhibitory effects against succinate dehydrogenase, an enzyme involved in fungal metabolism . This application is particularly relevant in the field of agriculture and the pharmaceutical industry.

Exploration of Fluorescence Properties

The fluorescence properties of synthesized compounds related to N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide have been extensively evaluated. The relationship between observed fluorescence and the substitution pattern on the naphthyridine ring has been deduced, which is crucial for the development of new materials with specific fluorescence characteristics .

properties

IUPAC Name

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-8-5-4-6-10-7-11-13(15-9(2)19)17-18(3)14(11)16-12(8)10/h4-7H,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIOTOFWGRAQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1,8-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]acetamide

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